molecular formula C9H10FNO2 B13420402 Methyl [(3-fluorophenyl)methyl]carbamate CAS No. 477263-29-9

Methyl [(3-fluorophenyl)methyl]carbamate

Cat. No.: B13420402
CAS No.: 477263-29-9
M. Wt: 183.18 g/mol
InChI Key: KVSVLYHEUMWSHY-UHFFFAOYSA-N
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Description

Methyl [(3-fluorophenyl)methyl]carbamate is a carbamate derivative characterized by a methyl carbamate group attached to a benzyl moiety substituted with a fluorine atom at the meta position of the phenyl ring. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, synthetic versatility, and biological activity. The fluorine substituent in this compound likely enhances lipophilicity and modulates electronic properties, influencing reactivity and interactions with biological targets .

Properties

CAS No.

477263-29-9

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl N-[(3-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

KVSVLYHEUMWSHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl [(3-fluorophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-fluorobenzylamine in an appropriate solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until completion.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification methods, such as recrystallization or distillation, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl [(3-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of N-(3-fluorophenyl)methylcarbamate derivatives.

    Reduction: Conversion to N-(3-fluorophenyl)methylamine.

    Substitution: Various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl [(3-fluorophenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [(3-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of Methyl [(3-fluorophenyl)methyl]carbamate arises from its 3-fluorophenylmethyl substituent , which differentiates it from other carbamates. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Key Substituents Unique Properties
This compound C₉H₁₀FNO₂ 3-Fluorophenylmethyl Enhanced lipophilicity; potential for targeted bioactivity due to fluorine’s electronic effects.
Methyl N-(4-chlorophenyl)carbamate C₈H₈ClNO₂ 4-Chlorophenyl Higher acetylcholinesterase inhibition compared to non-halogenated analogs .
Methyl (3,4-difluoro-2-iodophenyl)carbamate C₈H₆F₂INO₂ 3,4-Difluoro-2-iodophenyl Halogen synergy (F and I) increases reactivity in cross-coupling reactions .
Ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate C₁₀H₉F₄NO₂ 4-Fluoro-3-(trifluoromethyl)phenyl Trifluoromethyl group enhances metabolic stability and target selectivity .
Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate C₁₅H₁₆N₂O₂ 4-Aminophenylmethyl Dual functional groups (carbamate and amine) enable diverse chemical modifications .

Physicochemical Properties

  • Thermal Stability: Fluorinated carbamates generally exhibit higher thermal stability than non-halogenated derivatives, as seen in Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate .

Biological Activity

Methyl [(3-fluorophenyl)methyl]carbamate is a compound belonging to the carbamate class, which has gained attention due to its diverse biological activities, particularly in antifungal and potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C9H10FNO2\text{C}_9\text{H}_{10}\text{F}\text{N}O_2

This compound comprises a methyl group, a fluorophenyl moiety, and a carbamate functional group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

Antifungal Activity

Recent studies have highlighted the antifungal potential of carbamate derivatives, including this compound. Research indicates that carbamates exhibit varying degrees of activity against several plant fungal pathogens.

In Vitro Studies

In vitro evaluations have shown that many carbamate derivatives demonstrate substantial antifungal activity. For instance, a study reported that certain carbamate compounds exhibited an inhibitory rate greater than 60% at a concentration of 50 μg/mL against various fungal pathogens such as Fusarium graminearum and Fusarium oxysporum .

Table 1: Antifungal Activity of Carbamate Derivatives

CompoundPathogenInhibition Rate (%)EC50 (μg/mL)
This compoundFusarium graminearum>6012.50
Other Carbamate Derivative 1Fusarium oxysporum>7016.65
Other Carbamate Derivative 2Botrytis cinerea>6515.00

The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring significantly influence antifungal potency. For example, the introduction of electron-withdrawing groups like fluorine enhances biological activity due to improved metabolic stability and bioavailability .

The precise mechanism through which this compound exerts its antifungal effects is still under investigation. However, it is believed that the carbamate moiety interacts with key enzymes in fungal metabolism, inhibiting their function and leading to cell death.

Case Studies

Several case studies have explored the application of this compound in agricultural settings as a potential fungicide. In one such study, field trials demonstrated its effectiveness in controlling fungal diseases in crops, showcasing its practical applicability alongside laboratory findings .

Case Study Summary: Efficacy in Crop Protection

  • Objective: To assess the effectiveness of this compound in controlling fungal infections in crops.
  • Method: Application on infected crops followed by monitoring disease progression.
  • Results: Significant reduction in disease incidence compared to untreated controls.

Future Directions

Given its promising antifungal properties, further research is warranted to explore the full potential of this compound. Future studies should focus on:

  • Optimization of Synthesis: Developing more efficient synthetic routes for large-scale production.
  • In Vivo Studies: Conducting animal models to evaluate safety and efficacy.
  • Broader Spectrum Testing: Investigating activity against a wider range of pathogens.

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